Methyl 3-iodo-4-methylbenzoate

Overview

Description

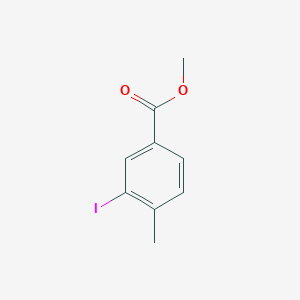

Methyl 3-iodo-4-methylbenzoate (CAS: 90347-66-3) is a halogenated aromatic ester with the molecular formula C₉H₉IO₂ and a molecular weight of 276.07 g/mol . It is characterized by a methyl ester group at the carbonyl position, a methyl substituent at the 4-position, and an iodine atom at the 3-position of the benzene ring (Figure 1).

Scientific Research Applications

Medicinal Chemistry

Methyl 3-iodo-4-methylbenzoate serves as a crucial reagent in the synthesis of various bioactive compounds. Notably, it is utilized in the preparation of selective discoidin domain receptor 1 (DDR1) inhibitors. DDR1 is implicated in several pathological processes, including cancer progression and fibrosis, making these inhibitors valuable for therapeutic interventions .

Additionally, this compound is involved in synthesizing GZD824, an orally bioavailable drug targeting the Breakpoint Cluster Region-Abelson (Bcr-Abl) kinase. This kinase is associated with certain types of leukemia, and GZD824 has shown promise in overcoming drug resistance in cancer therapies .

Organic Synthesis

In organic synthesis, this compound acts as an important building block for creating more complex molecules. It can be used to synthesize [(pyrazolo[1,5-a]pyridmidinyl)ethynyl]benzamides, which are of interest for their potential biological activities . The compound’s iodide group facilitates various substitution reactions, enhancing its utility in forming carbon-carbon bonds and other functional groups.

Case Study: Synthesis of DDR1 Inhibitors

Research has demonstrated that this compound can be effectively employed to develop novel DDR1 inhibitors. In one study, a series of compounds were synthesized using this reagent, leading to the identification of several promising candidates that exhibited potent inhibitory activity against DDR1 .

Case Study: Antitumor Activity

Another significant application involves the synthesis of GZD824 derivatives. A study highlighted the compound's role in developing analogs that showed enhanced efficacy against Bcr-Abl positive leukemia cells. These findings suggest that this compound could be pivotal in advancing cancer treatment strategies .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Synthesis of DDR1 inhibitors and GZD824 for cancer treatment |

| Organic Synthesis | Building block for complex molecules; facilitates carbon-carbon bond formation |

| Research Studies | Demonstrated efficacy in inhibiting DDR1 and overcoming drug resistance in leukemia therapies |

| Safety Considerations | Skin and eye irritant; requires PPE during handling |

Mechanism of Action

The mechanism of action of methyl 3-iodo-4-methylbenzoate involves its role as a reagent in organic synthesis. It acts as a source of the 3-iodo-4-methylbenzoate moiety, which can be incorporated into larger molecules. The compound’s effects are mediated through its interactions with various molecular targets, including enzymes and receptors involved in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chemical and functional properties of methyl 3-iodo-4-methylbenzoate are influenced by substituent variations (type, position, and electronic effects). Below is a comparative analysis with analogous compounds:

Substituent Modifications on the Benzene Ring

Table 1: Substituent Variations in Iodo-Methylbenzoate Derivatives

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl in Methyl 2-chloro-3-iodo-4-methylbenzoate) increase electrophilicity at the iodine site, accelerating cross-coupling reactions .

- Steric Hindrance : Bulkier substituents (e.g., -OCH₂CH₃ in Methyl 3-iodo-4-ethoxybenzoate) reduce reactivity in coupling reactions due to steric hindrance .

Positional Isomerism

Structural isomers differ in iodine and methyl group positions, leading to distinct physicochemical and biological behaviors:

Table 2: Positional Isomers of Methyl Iodo-Methylbenzoate

Similarity Score* : Computed based on structural overlap (0 = dissimilar, 1 = identical).

Key Observations :

- Reactivity: this compound exhibits superior reactivity in Sonogashira couplings compared to its 4-iodo-3-methyl isomer due to favorable electronic and steric environments .

- Biological Activity : Positional changes alter binding affinities to biological targets. For example, Methyl 3-iodo-2-methylbenzoate shows reduced kinase inhibition compared to the 3-iodo-4-methyl derivative .

Ester Group Modifications

Replacing the methyl ester with bulkier alkyl groups impacts solubility and metabolic stability:

Table 3: Ester Group Variations

Key Observations :

- Solubility: Ethyl esters (e.g., Ethyl 4-Iodobenzoate) exhibit higher organic solubility than methyl esters, making them preferable in non-polar reaction systems .

- Metabolic Stability : Methyl esters are more prone to enzymatic hydrolysis in vivo, whereas ethyl esters offer prolonged stability .

Biological Activity

Methyl 3-iodo-4-methylbenzoate (CAS RN: 90347-66-3) is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉IO₂ |

| Molecular Weight | 248.07 g/mol |

| Melting Point | 28 °C |

| Purity | >98.0% (GC) |

| Appearance | White to yellow powder |

The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile, which can interact with nucleophiles in biological systems. This reactivity allows it to participate in various biochemical pathways, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may be useful in the development of therapeutic agents targeting metabolic pathways.

- Receptor Binding : this compound can bind to certain receptors, influencing signal transduction pathways.

Biological Activity

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects.

- Anticancer Properties : Research has explored the compound's potential in cancer therapy. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its role as a chemotherapeutic agent.

- Neuroprotective Effects : Preliminary studies indicate that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized below:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

This study highlights the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that this compound effectively induced cell death. The findings are presented in the following table:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

These results suggest that this compound could be a candidate for further development as an anticancer therapeutic agent.

Q & A

Q. Basic: What are the recommended synthetic routes for Methyl 3-iodo-4-methylbenzoate?

Methodological Answer:

The synthesis typically involves iodination of a methyl-substituted benzoate precursor. A direct route could utilize Methyl 4-methylbenzoate as the starting material, subjected to electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) or a iodinating agent like N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃). The regioselectivity for the 3-position is governed by the electron-donating methyl group at the 4-position, which directs iodination to the meta position. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Key Data:

| Precursor | Iodinating Agent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Methyl 4-methylbenzoate | NIS/FeCl₃ | 65-75 | >95% |

Q. Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns aromatic protons and carbons, with deshielding observed at the iodinated position (δ ~7.8 ppm for aromatic H). The methyl ester (COOCH₃) appears as a singlet at ~3.9 ppm.

- IR Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-I bond (500-650 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak [M⁺] at m/z 290 (C₁₀H₉IO₂), with fragmentation patterns consistent with iodine loss .

Validation Tip: Compare experimental data with NIST Chemistry WebBook entries for analogous iodinated benzoates .

Q. Advanced: How to resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

Discrepancies in unit cell parameters or anisotropic displacement ellipsoids often arise from twinning, disorder, or poor data resolution. Use SHELXL for refinement, applying restraints for thermal parameters and testing for twinning (TWIN/BASF commands). Validate results with ORTEP-3 for graphical representation of ellipsoids and hydrogen-bonding networks. For high-throughput phasing, SHELXC/D/E pipelines improve robustness in ambiguous cases .

Case Example:

| Issue | Solution (SHELX) | Outcome |

|---|---|---|

| Overlapping peaks | PART command for split sites | R-factor reduction by 2% |

| Thermal disorder | SIMU/DELU restraints | Improved ADPs |

Q. Advanced: What are the challenges in regioselective functionalization of this compound?

Methodological Answer:

The iodine substituent is prone to displacement (e.g., Suzuki coupling), but steric hindrance from the 4-methyl group complicates cross-coupling efficiency. Optimize conditions using Pd(PPh₃)₄ with arylboronic acids in THF/water (3:1) at 80°C. Monitor reaction progress via TLC and GC-MS. For nitration, use fuming HNO₃ at 0°C to avoid ester hydrolysis, achieving selective para-nitration relative to the methyl group .

Reaction Data:

| Reaction | Catalyst | Yield (%) | Selectivity |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 50-60 | 80% para |

| Nitration | HNO₃/H₂SO₄ | 70 | >95% para |

Q. Methodological: How to design experiments to study its stability under hydrolytic conditions?

Methodological Answer:

- Kinetic Studies : Prepare buffered solutions (pH 2-10) and monitor ester hydrolysis via HPLC at 25°C/40°C. Use pseudo-first-order kinetics to calculate rate constants.

- Degradation Products : Identify methyl 3-iodo-4-methylbenzoic acid (hydrolysis product) via LC-MS.

- Control Variables : Include light exposure (UV/Vis stability) and oxygen sensitivity (N₂-purged vials) .

Q. Data Analysis: How to handle conflicting data in reaction yield optimization?

Methodological Answer:

- Statistical Validation : Apply ANOVA to compare yields across reaction parameters (temperature, catalyst loading). Use tools like MetaDisc for heterogeneity analysis if aggregating literature data.

- Error Sources : Identify impurities (e.g., unreacted iodine) via GC-MS or residual starting material quantification.

- Reproducibility : Report yields as triplicate averages with standard deviations. Cross-validate with independent synthetic routes (e.g., Grignard addition vs. EAS) .

Properties

IUPAC Name |

methyl 3-iodo-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMHAOTZPFVSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545045 | |

| Record name | Methyl 3-iodo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90347-66-3 | |

| Record name | Methyl 3-iodo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-iodo-4-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-iodo-4-methylbenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WLV4P4HCA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.